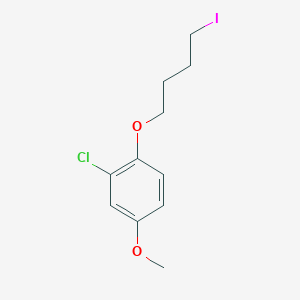

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene (CIBM) is a versatile reagent used in a variety of scientific research applications. It is a halogenated benzene derivative with a wide range of uses, including synthesis, chromatography, and spectroscopy. CIBM is a colorless liquid with a boiling point of 118°C and a melting point of -58°C. It is soluble in water, methanol, and ethanol, and is used in a variety of laboratory experiments.

Scientific Research Applications

Volatile Methoxybenzene Compounds in Grains with Off-Odors : This study identified over 20 volatile methoxybenzene compounds in various grain samples, highlighting the significance of methoxybenzenes in agricultural chemistry, especially in relation to grain odors and potentially food quality (Seitz & Ram, 2000).

Electrochemical Reduction of Chloro-Methoxybenzenes : Investigating the electrochemical behavior of chloro-methoxybenzene compounds like 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene reveals insights into their environmental impact, particularly for compounds considered pollutants (Peverly et al., 2014).

Iodobenzene-Catalyzed Reactions : Studies on iodobenzene-catalyzed preparation of certain compounds, including those with methoxybenzene groups, contribute to the field of synthetic chemistry, offering pathways for creating various derivatives (Moroda & Togo, 2008).

Halogen Bonding in Chemical Structures : Research on halogen bonding, like in 4-halotriaroylbenzenes, provides valuable insights into the structural characteristics of halogenated methoxybenzenes, influencing molecular design in chemistry (Pigge et al., 2006).

Kinetics of Reactions with Methoxybenzenes : Understanding the kinetics of reactions involving methoxybenzene derivatives, such as in the study of 1,2,4-trichlorobenzene and sodium methoxide, has implications in industrial chemistry and synthesis (Wang et al., 2010).

Molluscicidal Agents and Crystal Structure : Studies on compounds like 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, which involve methoxybenzene structures, contribute to the development of bioactive compounds and enhance understanding of molecular architecture (Duan et al., 2014).

properties

IUPAC Name |

2-chloro-1-(4-iodobutoxy)-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClIO2/c1-14-9-4-5-11(10(12)8-9)15-7-3-2-6-13/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFJKNAMJOXZNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCCCCI)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClIO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633270 |

Source

|

| Record name | 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene | |

CAS RN |

73523-71-4 |

Source

|

| Record name | 2-Chloro-1-(4-iodobutoxy)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324322.png)

![2-[2-(Methylsulfonyl)phenoxy]acetic acid](/img/structure/B1324334.png)

![4-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-6-YL)benzoic acid ethyl ester](/img/structure/B1324340.png)

![Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1324344.png)